molecular formula C13H9BrFNO B1632957 N-(3-bromophenyl)-2-fluorobenzamide

N-(3-bromophenyl)-2-fluorobenzamide

Cat. No.: B1632957
M. Wt: 294.12 g/mol
InChI Key: XHKIALCPRADHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-2-fluorobenzamide is a halogen-substituted benzamide derivative featuring a bromine atom at the meta position of the aniline ring and a fluorine atom at the ortho position of the benzoyl group.

Properties

Molecular Formula

C13H9BrFNO

Molecular Weight

294.12 g/mol

IUPAC Name

N-(3-bromophenyl)-2-fluorobenzamide

InChI

InChI=1S/C13H9BrFNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17)

InChI Key

XHKIALCPRADHBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Crystal Structure and Packing

The position and type of halogen substituents significantly influence molecular conformation and crystal packing. For example:

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23): This tri-fluorinated analog crystallizes in the monoclinic space group Pn (No. 7) with a 1D amide-amide hydrogen-bonded chain along the a-axis. The aromatic rings are nearly coplanar, with amide planes twisted ~23° relative to the rings .
  • 2-Chloro-N-(2,3-dichlorophenyl)benzamide (JOFHAO): A chloro analog crystallizes in space group Pc (No. 7) with Z' = 2, displaying two distinct conformations due to rotational flexibility of the ortho-chloro substituent. This contrasts with Fo23’s single conformation, highlighting bromine/chlorine’s larger van der Waals radii compared to fluorine .

Key Structural Differences :

Property Fo23 (C₁₃H₈F₃NO) JOFHAO (C₁₃H₉Cl₂NO) Hypothetical Br Analog (C₁₃H₁₀BrFNO)
Halogen Substituents 3 F atoms 2 Cl atoms 1 Br, 1 F atoms
Space Group Pn Pc Likely Pc or P2₁/c (predicted)
Hydrogen Bonding 1D amide-amide chains Disordered Cl interactions Potential Br···O/N interactions
Melting Point (°C) 100–102 Not reported Expected higher due to Br’s mass

Hydrogen Bonding and Non-Covalent Interactions

Fluorinated benzamides exhibit robust hydrogen-bonding networks and C–F···C ring-stacking interactions. For example:

  • Fo23 : Features N–H···O and C–H···F hydrogen bonds, forming an aR₂²(12) synthon. The C–F···C stacking distance is 3.151 Å .
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24or) : Displays similar hydrogen bonding but with altered fluorine positions, leading to differences in synthon geometry and packing efficiency .

Bromine’s Impact : Bromine’s lower electronegativity (compared to fluorine) reduces its ability to participate in hydrogen bonding. However, its larger atomic radius may facilitate halogen bonding (Br···O/N) or π-stacking interactions, which could dominate over traditional hydrogen bonds in brominated analogs .

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